molecular formula C21H27N5O4S B2994016 N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888442-08-8

N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No. B2994016
CAS RN: 888442-08-8
M. Wt: 445.54
InChI Key: HCASPPDHLVMHFV-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications

Reductive Chemistry in Drug Development

  • A study explored the reductive chemistry of a novel bioreductive drug (SN 23862) that exhibits selective toxicity for hypoxic cells. This research is significant for understanding the reduction chemistry of similar compounds, which can facilitate investigations into their potential toxic products in hypoxic tumor cells and enzyme-targeted drug delivery systems (Palmer et al., 1995).

Anticancer Agent Development

  • Research identified a compound (AZD4877) from a series of kinesin spindle protein (KSP) inhibitors with excellent biochemical potency and pharmaceutical properties, highlighting its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Bioactivation of Cytotoxic Compounds

  • A study on the bioactivation of CB 1954, a compound similar in structure, emphasized the role of its hydroxylamine derivative in cytotoxicity, suggesting implications for the development of other similar compounds with potential cytotoxic properties (Knox et al., 1991).

Novel Antibiotic Development

  • Synthesis of new heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines was explored for their potential as anti-inflammatory and analgesic agents. Such research can guide the development of new drugs with similar structural components (Abu‐Hashem et al., 2020).

Polymer Chemistry Applications

  • A study involved the synthesis of novel aromatic polyimides using diamines similar in structure. This research contributes to the field of polymer chemistry, demonstrating the utility of such compounds in creating new materials (Butt et al., 2005).

Serotonin Receptor Antagonists

  • The development of serotonin-3 receptor antagonists based on 4-amino-5-chloro-2-ethoxybenzamides was studied, showing the potential of similar compounds in neuropsychiatric drug development (Harada et al., 1995).

Mechanism of Action

properties

IUPAC Name

N-[4-amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-2-30-15-9-7-14(8-10-15)19(28)23-17-18(22)24-21(25-20(17)29)31-13-16(27)26-11-5-3-4-6-12-26/h7-10H,2-6,11-13H2,1H3,(H,23,28)(H3,22,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCASPPDHLVMHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

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